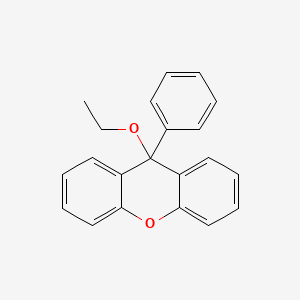

9-ethoxy-9-phenyl-9H-xanthene

CAS No.:

Cat. No.: VC10719890

Molecular Formula: C21H18O2

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H18O2 |

|---|---|

| Molecular Weight | 302.4 g/mol |

| IUPAC Name | 9-ethoxy-9-phenylxanthene |

| Standard InChI | InChI=1S/C21H18O2/c1-2-22-21(16-10-4-3-5-11-16)17-12-6-8-14-19(17)23-20-15-9-7-13-18(20)21/h3-15H,2H2,1H3 |

| Standard InChI Key | SFQFQBSTPJJOMS-UHFFFAOYSA-N |

| SMILES | CCOC1(C2=CC=CC=C2OC3=CC=CC=C31)C4=CC=CC=C4 |

| Canonical SMILES | CCOC1(C2=CC=CC=C2OC3=CC=CC=C31)C4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

The molecular framework of 9-ethoxy-9-phenyl-9H-xanthene consists of a xanthene core—a tricyclic system comprising two benzene rings fused to a central oxygen-containing heterocycle—substituted at the 9-position with an ethoxy group and a phenyl group. The molecular formula is C21H18O2, with a molecular weight of 302.37 g/mol.

Xanthene Core and Substitution Patterns

The xanthene skeleton (C13H10O) provides a rigid, planar structure that influences the compound’s electronic and steric properties. Substitution at the 9-position introduces steric bulk and electronic modulation. The ethoxy group, an electron-donating substituent, enhances the electron density of the aromatic system, while the phenyl group contributes to π-π stacking interactions and solubility in nonpolar solvents .

Spectroscopic Identification

Hypothetical spectral data for 9-ethoxy-9-phenyl-9H-xanthene can be extrapolated from analogous compounds:

-

1H NMR: The ethoxy group’s methyl protons would resonate as a triplet near δ 1.2–1.5 ppm, while the methylene protons (OCH2) would appear as a quartet around δ 3.5–4.0 ppm. Aromatic protons from the xanthene core and phenyl group would cluster between δ 6.8–7.8 ppm .

-

13C NMR: The ethoxy carbons (OCH2CH3) would appear at δ 14–18 ppm (CH3) and δ 60–65 ppm (OCH2). The quaternary carbon at the 9-position would resonate near δ 80–85 ppm, similar to 9-phenyl-9H-xanthen-9-ol derivatives .

-

IR Spectroscopy: Stretching vibrations for the ether (C-O-C) would appear near 1100–1250 cm⁻¹, while aromatic C-H stretches would occur around 3000–3100 cm⁻¹ .

Synthetic Pathways

The synthesis of 9-ethoxy-9-phenyl-9H-xanthene likely involves strategies analogous to those used for related 9-substituted xanthenes. Two plausible routes are outlined below:

Grignard Reaction with 9H-Xanthen-9-one

A common method for introducing alkyl or aryl groups to the 9-position involves reacting 9H-xanthen-9-one with a Grignard reagent. For example:

-

Reaction Setup: 9H-xanthen-9-one is treated with ethoxymagnesium bromide (CH2CH2OMgBr) in anhydrous tetrahydrofuran (THF) under inert atmosphere.

-

Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon, forming a magnesium alkoxide intermediate.

-

Work-Up: Acidic hydrolysis yields 9-ethoxy-9-phenyl-9H-xanthene after purification via recrystallization or column chromatography .

Hypothetical Reaction Equation:

Palladium-Catalyzed C–H Functionalization

Modern methods leveraging transition-metal catalysis could enable direct functionalization of the xanthene core. For instance, palladium-catalyzed C–H ethoxylation or arylation might offer a streamlined route, though this remains speculative without experimental data.

Chemical Reactivity and Functionalization

The reactivity of 9-ethoxy-9-phenyl-9H-xanthene is influenced by its substituents:

-

Electrophilic Aromatic Substitution (EAS): The electron-rich xanthene core may undergo nitration or sulfonation at positions para to the oxygen atom.

-

Oxidation: The benzylic position (C-9) could oxidize to form a ketone, though the ethoxy and phenyl groups may sterically hinder this process.

-

Nucleophilic Substitution: The ethoxy group might be replaced by stronger nucleophiles (e.g., amines) under acidic or basic conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume